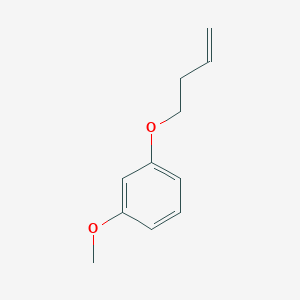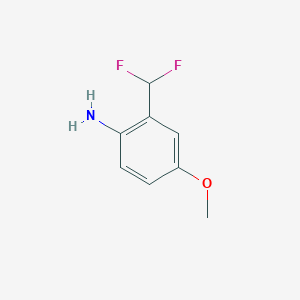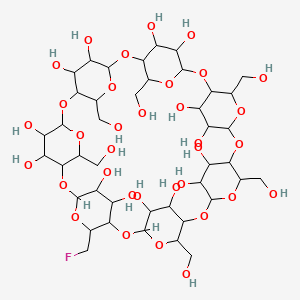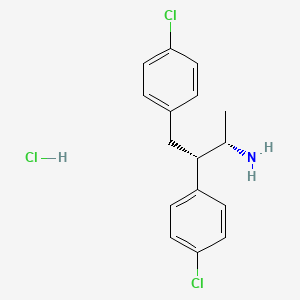
Benzene, 1-(3-butenyloxy)-3-methoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 1-(3-butenyloxy)-3-methoxy-: is an organic compound with a benzene ring substituted with a 3-butenyloxy group and a methoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-(3-butenyloxy)-3-methoxy- typically involves the reaction of benzene derivatives with appropriate alkylating agents. One common method is the alkylation of 3-methoxyphenol with 3-butenyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and advanced separation techniques are often employed to improve efficiency and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Benzene, 1-(3-butenyloxy)-3-methoxy- can undergo oxidation reactions, particularly at the butenyloxy group. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can target the double bond in the butenyloxy group. Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: The methoxy group on the benzene ring can participate in electrophilic aromatic substitution reactions. Reagents such as bromine or nitric acid can be used to introduce additional substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Bromine in carbon tetrachloride, nitric acid in sulfuric acid.
Major Products:
Oxidation: Formation of carboxylic acids or aldehydes depending on the reaction conditions.
Reduction: Saturated alkyl derivatives.
Substitution: Halogenated or nitrated benzene derivatives.
Applications De Recherche Scientifique
Chemistry: Benzene, 1-(3-butenyloxy)-3-methoxy- is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology: In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving aromatic compounds. Its derivatives may also have potential as bioactive molecules.
Industry: In the industrial sector, this compound can be used in the production of polymers and advanced materials. Its reactivity makes it a valuable building block for the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of Benzene, 1-(3-butenyloxy)-3-methoxy- involves its interaction with various molecular targets depending on the specific reaction or application In oxidation reactions, the butenyloxy group is typically the site of attack by oxidizing agents
Comparaison Avec Des Composés Similaires
Benzene, 1-(3-butenyloxy)-: Lacks the methoxy group, making it less reactive in electrophilic aromatic substitution reactions.
Benzene, 1-(3-methoxy)-: Lacks the butenyloxy group, limiting its applications in polymer synthesis.
Benzene, 1-(3-butenyloxy)-4-methoxy-: Positional isomer with different reactivity and physical properties.
Uniqueness: Benzene, 1-(3-butenyloxy)-3-methoxy- is unique due to the presence of both the butenyloxy and methoxy groups, which confer distinct reactivity and versatility in chemical synthesis. This dual functionality allows for a wide range of applications in various fields of research and industry.
Propriétés
Numéro CAS |
104886-22-8 |
|---|---|
Formule moléculaire |
C11H14O2 |
Poids moléculaire |
178.23 g/mol |
Nom IUPAC |
1-but-3-enoxy-3-methoxybenzene |
InChI |
InChI=1S/C11H14O2/c1-3-4-8-13-11-7-5-6-10(9-11)12-2/h3,5-7,9H,1,4,8H2,2H3 |
Clé InChI |
UUEMMFPEBYSRFO-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC=C1)OCCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzyl 4-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-2,5-dioxo-1,3-oxazolidine-3-carboxylate](/img/structure/B12065997.png)


![N-[2-[2-acetamido-6-hydroxy-1-oxo-4,5-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]hexan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B12066011.png)

![[1-(4-Bromo-2-nitro-phenyl)-piperidin-4-ylmethyl]-carbamic acid tert-butyl ester](/img/structure/B12066018.png)

![5-(3-Nitronaphthalen-2-yl)benzo[d][1,3]dioxole](/img/structure/B12066044.png)
![N-(Phenylmethyl)-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B12066049.png)



![Ethyl({[2-(thiophen-3-yl)phenyl]methyl})amine](/img/structure/B12066063.png)
![6-amino-3-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,5-dimethyl-4H-pyrimidin-2-one](/img/structure/B12066069.png)
